4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds
Preparation Methods
The synthesis of 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with ethyl isocyanate under controlled conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
These compounds share the thiazole ring but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-3-5-6(7(9)12)13-8(11-5)10-4-2/h3-4H2,1-2H3,(H2,9,12)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKRKPPLNQPNRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NCC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10797090 |
Source
|
Record name | 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10797090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600707-15-1 |
Source
|
Record name | 4-Ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10797090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.